![molecular formula C13H12N2O3S B2475563 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 864937-82-6](/img/structure/B2475563.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has shown potential biological activity due to its ability to interact with specific biomolecules in the human body.
Synthesis Analysis
The synthesis of this compound involves a multi-step process. The synthesis process involves the reaction between 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid and isocyanate, followed by the reaction between the product and various reagents that modify the molecule.Molecular Structure Analysis
The molecular formula of this compound is C19H12N4O2S, and it has a molecular weight of 364.4 g/mol. The compound is composed of numerous chemical groups, including an amide group, a cyano group, and a thiophene ring, all of which give it unique properties.Chemical Reactions Analysis
The compound has shown excellent antibacterial activities against Gram+ve and Gram–ve bacteria viz. Staphylococcus aureus, Escherichia coli with MIC 10 μg/ mL due to the presence of a p-nitro group .科学的研究の応用
Heterocyclic Synthesis and Antibacterial Drugs
Researchers have explored the synthesis of heterocyclic compounds using thiophene derivatives as starting materials. For instance, Ahmed (2007) detailed the preparation of various pyrimidinone derivatives from thiophene-2-carboxamide and their subsequent evaluation as antibiotics against both Gram-positive and Gram-negative bacteria, aiming to develop new antibiotic and antibacterial drugs (Ahmed, 2007).
Crystal Structure and Surface Analysis
The crystal structure and Hirshfeld surface analysis of thiophene-based carboxamides have been conducted to understand their molecular and structural characteristics. Prabhuswamy et al. (2016) synthesized and analyzed 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, contributing to the knowledge of molecular interactions and structure-function relationships (Prabhuswamy et al., 2016).
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has been a subject of significant interest. Sowmya et al. (2018) prepared a variety of thiophene-2-carboxamides and evaluated their antibacterial and antifungal activities, highlighting the potential of these compounds in combating microbial infections (Sowmya et al., 2018).
Anti-Inflammatory and Antioxidant Activities
Kumar et al. (2008) synthesized 2-Amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its acid chloride derivatives, screening them for in vitro anti-inflammatory and antioxidant activities. These compounds showed potential effects comparable to ibuprofen and ascorbic acid, respectively, indicating their potential in medical applications (Kumar et al., 2008).
Antitumor Evaluation
Shams et al. (2010) investigated the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide for antitumor activities. Their study provided insights into the synthetic pathways and the antiproliferative activity of these compounds against various human cancer cell lines, contributing valuable information for cancer research (Shams et al., 2010).
特性
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-6-9-8-2-1-3-11(8)19-13(9)15-12(16)10-7-17-4-5-18-10/h7H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKAAMXDJLNHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene](/img/structure/B2475481.png)
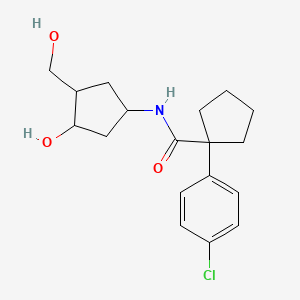
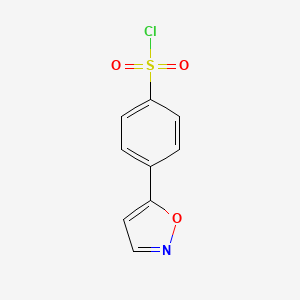
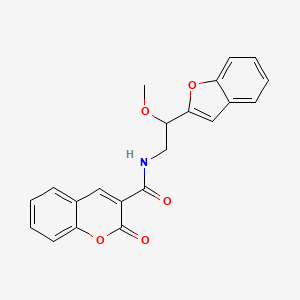
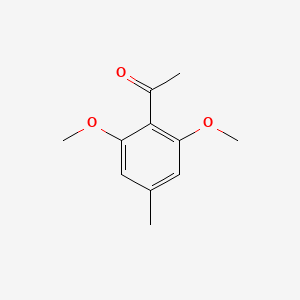
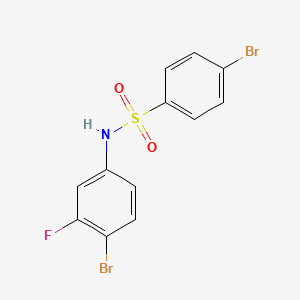
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2475495.png)
![2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-benzoic acid](/img/structure/B2475496.png)
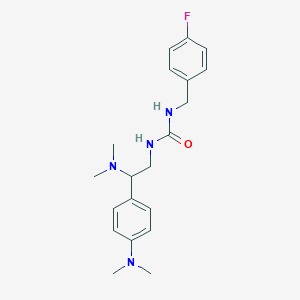
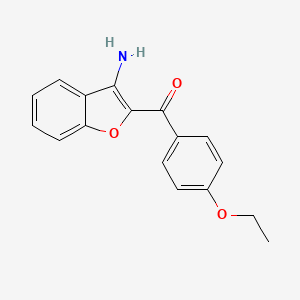
methanone](/img/structure/B2475500.png)
![N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2475502.png)
![Ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2475503.png)